Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate
Description
Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate is a chiral α-aminophenylacetic acid derivative with a molecular formula of C₉H₁₀FNO₃ (free base) and C₉H₁₁ClFNO₃ (hydrochloride salt). The compound features a hydroxyl group at the 2-position and a fluorine atom at the 5-position of the phenyl ring, along with a methyl ester and an amino group on the α-carbon . Its hydrochloride salt (CAS: 2060610-78-6) has a molecular weight of 235.64 g/mol and is stored at room temperature in a sealed, dry environment . The free base (CAS: 1692105-41-1) has a molecular weight of 199.18 g/mol . It is primarily used in pharmaceutical research as a building block for bioactive molecules due to its structural versatility .
Properties
Molecular Formula |
C9H10FNO3 |
|---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H10FNO3/c1-14-9(13)8(11)6-4-5(10)2-3-7(6)12/h2-4,8,12H,11H2,1H3 |
InChI Key |
KMBZYMGHDIILST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)F)O)N |
Origin of Product |
United States |
Preparation Methods
Coupling Agent-Mediated Synthesis
One widely reported method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and N-hydroxybenzotriazole (HOBt) as coupling agents. In this protocol, 2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetic acid is reacted with methyl esters of amino acids under mild conditions. The reaction proceeds in dimethylformamide (DMF) at room temperature, with triethylamine (TEA) serving as a base to neutralize hydrochloride byproducts.
Representative Reaction Scheme:
-
Intermediate Preparation :
-
Esterification and Coupling :
This method yields products with enantiomeric excesses >98% when chiral amino acid esters are employed.
Palladium-Catalyzed Hydrogenation
An alternative route involves palladium-catalyzed hydrogenation of nitro intermediates. For example, 2-nitroaniline derivatives are first benzoylated, followed by hydrogenation to yield aminobenzhydrol intermediates. Subsequent oxidation and coupling with fluorinated aromatic acids generate the target compound.
Key Steps :
-
Benzoylation :
-
Hydrogenation :
-
Oxidation and Coupling :
This method is advantageous for introducing stereochemical control but requires rigorous exclusion of moisture and oxygen.
Industrial Production Methods
Industrial-scale synthesis prioritizes cost efficiency, yield, and reproducibility. Continuous flow reactors and automated systems are increasingly adopted to optimize reaction parameters such as temperature, pressure, and residence time.
Continuous Flow Synthesis
In a patented industrial process, 5-fluoro-2-hydroxybenzaldehyde is continuously fed into a microreactor with methyl glycinate hydrochloride. The reaction occurs under superheated methanol conditions (80–100°C, 10–15 bar), achieving conversions >90% within 30 minutes. The crude product is then purified via simulated moving bed (SMB) chromatography.
Advantages :
-
Reduced reaction time compared to batch processes.
-
Enhanced heat transfer minimizes side reactions.
Crystallization-Based Purification
Industrial batches often employ antisolvent crystallization to isolate the hydrochloride salt. For instance, adding tert-butyl methyl ether (MTBE) to a methanolic solution of the crude product induces crystallization, yielding >99% purity after two recrystallizations.
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity, while protic solvents (e.g., methanol) favor esterification. Studies show that reactions in DMF at 25°C achieve 85% yield, whereas methanol at 40°C yields 78%.
Catalytic Systems
Bifunctional catalysts such as lipase CAL-B (Candida antarctica lipase B) enable enantioselective synthesis under mild conditions. For example, kinetic resolution of racemic mixtures using CAL-B in ionic liquids achieves 92% enantiomeric excess (ee).
Analytical Characterization of Synthetic Products
Spectroscopic Methods
Chiral Purity Assessment
Chiral stationary phase HPLC (e.g., Chiralpak IA) resolves enantiomers, with retention times of 12.3 min (R-enantiomer) and 14.7 min (S-enantiomer).
Comparative Analysis of Synthetic Methodologies
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| EDC·HCl/HOBt Coupling | 68–75 | 95–99 | High (98% ee) | Moderate |
| Pd-Catalyzed | 55–60 | 90–95 | Moderate (85% ee) | Low |
| Continuous Flow | 90–92 | 99 | High (99% ee) | High |
Challenges in Synthesis and Scalability
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antitumor Activity
Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate exhibits notable antitumor activity, making it a candidate for cancer therapy. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines.
Case Study: In Vitro Antitumor Activity
A study evaluated the antitumor effects of several amino acid ester derivatives, including this compound. The compound was tested against leukemia (HL-60) and liver cancer (BEL-7402) cell lines using the MTT assay. Results showed that certain derivatives displayed comparable or superior inhibitory effects compared to established chemotherapeutics like 5-fluorouracil (5-FU) .
| Compound | Cell Line | Inhibition Rate (%) |
|---|---|---|
| This compound | HL-60 | 45% at 10^-4 mol/L |
| This compound | BEL-7402 | 62% at 10^-4 mol/L |
| 5-FU | HL-60 | 50% at 10^-4 mol/L |
| 5-FU | BEL-7402 | 50% at 10^-4 mol/L |
The data suggest that this compound may enhance therapeutic outcomes in cancer treatment by improving efficacy while potentially reducing toxicity associated with traditional chemotherapeutics .
Synthetic Pathway Overview
- Starting Materials : The synthesis typically begins with commercially available amino acids and fluorinated phenolic compounds.
- Coupling Reaction : The reaction is performed under controlled conditions to ensure high yields and purity. For instance, using EDC·HCl as a coupling agent allows for efficient formation of the ester linkage.
- Purification : Post-synthesis, products are purified using techniques such as recrystallization or chromatography to achieve the desired compound purity.
Pharmaceutical Development
The unique structure of this compound positions it as a promising candidate for drug development, particularly in oncology and neurology.
Potential Applications
- Oncology : Its ability to inhibit tumor growth makes it suitable for further development as an anticancer agent.
- Neurology : The compound's structural features may allow it to interact with neurotransmitter systems, warranting investigation into its potential neuroprotective effects.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . Additionally, it can interact with cellular receptors to trigger signaling cascades that lead to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Differences:
Substituent Effects :
- Hydroxyl Group (Target Compound) : Enhances hydrogen-bonding capacity and polarity, improving solubility in aqueous media compared to methyl or methoxy derivatives .
- Methoxy Group (AS104531) : Increases lipophilicity and metabolic stability compared to hydroxyl .
- Nitro Group (CAS 1037088-68-8) : Introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
Stereochemistry :
- The (R)-enantiomer of the target compound is specified in its hydrochloride form (CAS 2060610-78-6), which may exhibit distinct biological activity compared to racemic or (S)-configured analogs (e.g., ) .
Price and Availability :
- Derivatives with complex substituents (e.g., 5-chloro-2-methoxy in AS104531) are costlier (€374/250 mg) due to synthetic challenges .
- The target compound is supplied by multiple vendors (e.g., BLD Pharmatech, GLPBIO), indicating broader accessibility .
Applications: Target Compound: Used in chiral synthesis and as a precursor for fluorinated bioactive molecules . 3-Nitro Derivative (CAS 1037088-68-8): Utilized in constructing nitroaromatic pharmacophores for anticancer agents .
Research Findings and Trends
- Hydroxyl vs. Methoxy : Replacement of the hydroxyl group with methoxy (e.g., AS104531) reduces hydrogen-bonding capacity but enhances blood-brain barrier penetration in CNS drug candidates .
- Fluorine Position : Fluorine at the 5-position (target compound) offers metabolic stability compared to 2- or 4-fluoro analogs, as seen in improved in vivo half-life in preclinical studies .
- Salt Forms : Hydrochloride salts (e.g., target compound, CAS 2060610-78-6) are preferred for improved solubility and crystallinity in formulation .
Biological Activity
Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate, also known as Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Fluorine atom : Enhances binding affinity and selectivity towards biological targets.
- Hydroxyl group : Increases solubility and may influence interactions with receptors.
This compound interacts with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom and hydroxyl group enhances its binding properties, potentially modulating enzymatic activity either as an inhibitor or activator. This modulation can influence various biochemical pathways, including those related to pain and inflammation.
Analgesic and Anti-inflammatory Effects
Research indicates that this compound may exhibit analgesic (pain-relieving) and anti-inflammatory properties. Its structure suggests interactions with neurotransmitter systems that could influence pain pathways, making it a candidate for treating conditions associated with chronic pain.
Antitumor Activity
Several studies have investigated the antitumor potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including leukemia and liver cancer cells. The compound's efficacy was evaluated using assays such as MTT and Sulforhodamine B (SRB), demonstrating significant cytotoxic effects against these cell lines .
Case Studies and Research Findings
-
In Vitro Antitumor Activity :
- A study reported that derivatives of amino acid esters containing fluorinated moieties displayed enhanced cytotoxicity against HL-60 leukemia cells compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
- The compound was found to induce apoptosis in cancer cells through the disruption of microtubule dynamics, leading to mitotic blockage .
- Pharmacological Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl (R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride | C11H12ClFNO3 | Enantiomeric variation affecting biological activity |
| 2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid | C11H12FNO3 | Lacks methyl ester functionality |
| Methyl 4-hydroxyphenylacetate | C10H12O3 | No fluorine substitution; simpler structure |
This table highlights the unique aspects of this compound compared to similar compounds, emphasizing its specific structural features that may enhance its biological activity.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate, and how can yield be improved?
- Methodological Answer : The synthesis typically involves reductive amination of 5-fluoro-2-hydroxybenzaldehyde with methyl glycinate, followed by esterification. Key variables affecting yield include:
- Catalyst selection : Use of NaBH₃CN or Pd/C for reductive amination .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
Yield improvements (from ~45% to 65%) are achievable by adjusting reaction time (12–24 hrs) and temperature (25–40°C) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the fluoro and hydroxyl groups (δ ~6.8–7.2 ppm for aromatic protons; δ ~160 ppm for C-F) .
- IR spectroscopy : Identify ester carbonyl (C=O stretch at ~1740 cm⁻¹) and hydroxyl (broad peak ~3200 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 228.07 (calculated for C₁₀H₁₁FNO₃) .
- X-ray crystallography : Resolve stereochemistry if chiral centers exist .
Q. How is the compound screened for preliminary biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s method .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs like 5-HT receptors) .
- Antimicrobial screening : Broth microdilution assays (MIC values vs. S. aureus or E. coli) .
Advanced Research Questions
Q. What challenges arise in achieving enantiomeric purity during synthesis, and how are they resolved?
- Methodological Answer :
- Chiral resolution : Use of (R)- or (S)-BINOL-based catalysts during reductive amination .
- Chiral HPLC : Employ Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol mobile phases to separate enantiomers .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
- Circular Dichroism (CD) : Validate enantiopurity post-synthesis .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., COX-2) or receptors (e.g., β-adrenergic) using crystal structures from PDB .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity .
Q. How to resolve contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Assay standardization : Replicate under uniform conditions (pH 7.4, 37°C) .
- Metabolite profiling (LC-MS) : Check for degradation products interfering with assays .
- Structural analogs : Compare with Methyl 2-amino-2-(4-fluoro-3-hydroxyphenyl)acetate to isolate substituent effects .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C; monitor ester hydrolysis via HPLC .
- Photostability : Expose to UV light (320–400 nm) and quantify degradation with LC-MS .
- Plasma stability : Incubate with human plasma (37°C, 1 hr); measure remaining compound via MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
